sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate
Description
Sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a sodium salt derived from the corresponding carboxylic acid (CAS 1160248-16-7), with the molecular formula C₁₂H₁₆N₃O₄Na (calculated molecular weight ~289.27 g/mol). The compound features a bicyclic imidazo[1,5-a]pyrazine core, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylate moiety at position 3 stabilized by sodium . This structure enhances water solubility compared to its neutral carboxylic acid counterpart, making it advantageous for pharmaceutical applications requiring bioavailability . The Boc group is critical for protecting the amine during synthetic steps, as seen in analogous compounds .
Properties
CAS No. |
2177266-05-4 |
|---|---|
Molecular Formula |
C12H16N3NaO4 |
Molecular Weight |
289.3 |
Purity |
91 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
Sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyrazine family and features a tert-butoxycarbonyl group. The molecular formula is , with a molecular weight of 273.27 g/mol. Its structure allows for various interactions with biological targets.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Studies have shown that pyrazine derivatives exhibit antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various pathogens, including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties :
- Cholinesterase Inhibition :
Case Study 1: Anticancer Activity
A study published in Science.gov examined various pyrazine derivatives for their anticancer effects. The results indicated that specific substitutions on the pyrazine ring enhanced the potency against human cancer cell lines. This compound demonstrated significant cytotoxicity in breast cancer models at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Effects
In a comparative study on antimicrobial activity, this compound was tested against Enterococcus faecalis and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Brominated Derivatives
- 3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid (CAS 374795-77-4, C₁₂H₁₆BrN₃O₄): Key Difference: Bromine at position 3 instead of carboxylate. Molecular weight (346.18 g/mol) is higher than the sodium carboxylate . Synthesis: Similar Boc-protected intermediates are synthesized via HATU-mediated coupling, as in .
7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate (CAS 2108354-93-2, C₁₄H₂₀BrN₃O₄ ):
2.1.2 Substituted Imidazo-Pyrazines
- tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 2361634-64-0, C₁₇H₂₈N₄O₂): Key Difference: Piperidine substitution at position 1 and methyl at position 3. Molecular weight (320.43 g/mol) is higher than the sodium carboxylate .
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 949922-61-6, C₁₁H₁₆BrN₃O₂ ):
Physicochemical Properties
Preparation Methods
Multicomponent Condensation Reactions
A three-component reaction (3CR) involving 2-aminopyrazine, aldehydes, and isonitriles has been adapted from Groebke’s methodology for imidazo[1,2-a]pyridines. For imidazo[1,5-a]pyrazines, 2-aminopyrazine replaces 2-aminopyridine, reacting with aldehydes (e.g., formaldehyde) and tert-butyl isocyanide to form the core structure. The reaction proceeds under mild acidic conditions (e.g., acetic acid, 60°C, 12–24 hours), yielding 3-aminoimidazo[1,5-a]pyrazines with moderate to high yields (60–85%).
Cyclization of Preformed Intermediates
An alternative approach involves cyclizing diamines or aminoesters with carbonyl-containing reagents. For example, propargylamine derivatives react with 1,2-diaza-1,3-dienes and isothiocyanates in dichloroethane (DCE) under catalysis by Bi(OTf)₃ and p-toluenesulfonic acid (p-TsOH). This method constructs the imidazo[1,5-a]pyrazine core via a Ritter-type mechanism, with subsequent intramolecular cyclization at 150°C for 12–18 hours.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to stabilize the secondary amine during subsequent reactions. Two protocols are prevalent:
Direct Boc Protection of the Imidazo[1,5-a]pyrazine Amine
After core formation, the secondary amine at position 7 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields >90%. For example, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine reacts with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) to form 7-Boc-protected intermediates.
Early-Stage Boc Protection in Precursor Molecules
In some routes, the Boc group is introduced prior to cyclization. For instance, Boc-protected propargylamine derivatives are synthesized by reacting propargylamine with Boc₂O, followed by participation in multicomponent reactions. This pre-protection avoids competing side reactions during cyclization.
Carboxylation at Position 3
The sodium carboxylate moiety at position 3 is introduced via oxidation or nucleophilic substitution:
Oxidation of Methyl or Hydroxymethyl Groups
A methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions. For example, 3-methylimidazo[1,5-a]pyrazine derivatives are treated with KMnO₄ (3 equiv) in water at 80°C for 6 hours, yielding the carboxylic acid. Subsequent neutralization with sodium hydroxide (NaOH) forms the sodium salt.
Direct Carboxylation via Metal-Mediated Coupling
Palladium-catalyzed carbonylation provides a more direct route. 3-Bromoimidazo[1,5-a]pyrazine derivatives react with carbon monoxide (CO) in methanol under catalysis by Pd(PPh₃)₄, forming the methyl ester, which is hydrolyzed to the carboxylic acid using NaOH.
Final Product Isolation and Characterization
The sodium salt is precipitated by adjusting the pH of the carboxylic acid solution to 7–8 with NaOH, followed by lyophilization. Purity (>97%) is confirmed via high-performance liquid chromatography (HPLC), and structural validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
-
¹H NMR (400 MHz, D₂O) : δ 1.42 (s, 9H, Boc), 3.60–4.20 (m, 4H, CH₂-N-CH₂), 7.85 (s, 1H, imidazole-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Multicomponent Condensation | 60–85 | Convergent, single-step core formation | Requires strict stoichiometric control |
| Cyclization of Precursors | 50–75 | Scalable for industrial production | High-temperature conditions required |
| Direct Oxidation | 65–80 | Simple, uses inexpensive reagents | Over-oxidation side reactions |
| Palladium-Catalyzed Coupling | 70–90 | High regioselectivity | Costly catalysts and CO handling |
Industrial-Scale Optimization
For large-scale synthesis, the cyclization route using Boc-protected propargylamine is preferred due to its reproducibility and ease of purification. Continuous flow reactors improve heat management during high-temperature cyclization steps, enhancing yields by 10–15% compared to batch processes . Solvent recovery systems (e.g., DCE distillation) and automated crystallization units further reduce production costs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing sodium 7-[(tert-butoxy)carbonyl]-imidazo[1,5-a]pyrazine-3-carboxylate, and how are reaction conditions optimized?
- Synthesis Steps :
- Core Formation : Cyclization of diamines and diketones under acidic/basic conditions to form the imidazo[1,5-a]pyrazine core .
- Boc Protection : Reaction with tert-butyl chloroformate in the presence of triethylamine to introduce the Boc group .
- Carboxylation : Hydrolysis or substitution to generate the carboxylate, followed by sodium salt formation.
- Optimization : Automated reactors, continuous flow systems, and real-time HPLC monitoring improve yield (>80%) and purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Methods :
- NMR : , , and 2D NMR (e.g., COSY, HSQC) to verify regiochemistry and Boc group placement .
- HPLC-MS : Purity assessment (typically >98%) and molecular ion confirmation .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for derivatives .
Q. What are the primary chemical reactions this compound undergoes in medicinal chemistry workflows?
- Key Reactions :
- Boc Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the amine for further functionalization .
- Esterification/Amidation : Carboxylate reacts with alcohols or amines to form prodrugs or bioactive conjugates .
- Nucleophilic Substitution : Halogen or sulfonyl groups enable cross-coupling (e.g., Suzuki-Miyaura) for diversification .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, protecting groups) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Boc Group : Enhances solubility and stability during in vitro assays but requires removal for in vivo activity .
- Imidazo-Pyrazine Core : Substitution at the 3-position (carboxylate) improves binding to kinase ATP pockets (IC < 100 nM in some analogs) .
- Sodium Counterion : Increases aqueous solubility (logP reduction by ~1.5) compared to free acids .
- Data Contradictions : Derivatives with trifluoromethyl groups show variable efficacy (e.g., antitumor activity ranges from IC 50 nM to >10 µM), likely due to target promiscuity .
Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?
- Methodological Approaches :
- Metabolic Stability Assays : Liver microsome testing identifies rapid Boc deprotection as a cause of reduced in vivo efficacy .
- Prodrug Design : Masking the carboxylate as a benzyl ester improves membrane permeability (e.g., 10-fold increase in Caco-2 permeability) .
- Pharmacokinetic Modeling : Compartmental models adjust dosing regimens to account for rapid clearance (t < 2 hours in rodents) .
Q. How can computational tools predict binding modes to molecular targets like kinases or GPCRs?
- Computational Workflow :
- Docking Studies : Glide or AutoDock Vina simulate interactions with kinase ATP pockets (docking scores < -9 kcal/mol correlate with IC < 1 µM) .
- MD Simulations : 100-ns simulations assess stability of ligand-target complexes; RMSD < 2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Predicts affinity changes for substituent modifications (e.g., methyl vs. trifluoromethyl) .
Q. What experimental designs address low yields in large-scale Boc deprotection?
- Troubleshooting Strategies :
- Acid Scavengers : Adding trisopropylsilane (TIS) during TFA treatment reduces carbocation side reactions, improving yields from 60% to 85% .
- Alternative Deprotection : HCl/dioxane selectively removes Boc without degrading the imidazo-pyrazine core .
- Flow Chemistry : Continuous TFA delivery in microreactors minimizes side product formation (purity >90% at gram scale) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
